molecular formula C15H17BClNO2 B14412430 2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate CAS No. 85724-98-7

2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate

Cat. No.: B14412430
CAS No.: 85724-98-7
M. Wt: 289.6 g/mol
InChI Key: CKRKZDIGPYFNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate typically involves the reaction of 4-chlorophenylboronic acid with 4-methoxyphenylboronic acid in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acids, boronates, and substituted organoboron compounds .

Mechanism of Action

The mechanism of action of 2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate involves its ability to participate in transmetalation reactions. In the Suzuki–Miyaura coupling, the compound transfers its boron-bound organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial for the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which provide distinct reactivity and potential for diverse applications. Its aminoethyl group also allows for further functionalization and complex formation .

Properties

CAS No.

85724-98-7

Molecular Formula

C15H17BClNO2

Molecular Weight

289.6 g/mol

IUPAC Name

2-[(4-chlorophenyl)-(4-methoxyphenyl)boranyl]oxyethanamine

InChI

InChI=1S/C15H17BClNO2/c1-19-15-8-4-13(5-9-15)16(20-11-10-18)12-2-6-14(17)7-3-12/h2-9H,10-11,18H2,1H3

InChI Key

CKRKZDIGPYFNGD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)Cl)OCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.